molecular formula C18H14N2O2 B5842188 N-(4-phenoxyphenyl)isonicotinamide CAS No. 255904-98-4

N-(4-phenoxyphenyl)isonicotinamide

Cat. No.: B5842188
CAS No.: 255904-98-4
M. Wt: 290.3 g/mol
InChI Key: RUPICOJYZCVQSL-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)isonicotinamide is an organic compound with the molecular formula C18H14N2O2 It is characterized by the presence of a phenoxyphenyl group attached to an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)isonicotinamide typically involves the reaction of 4-phenoxyaniline with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-phenoxyphenyl)isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)isonicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The compound’s ability to modulate signaling pathways like MAPK and AKT further contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenoxyphenyl)isonicotinamide stands out due to its unique combination of a phenoxyphenyl group and an isonicotinamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to interact with multiple molecular targets and modulate key signaling pathways sets it apart from other similar compounds .

Properties

IUPAC Name

N-(4-phenoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18(14-10-12-19-13-11-14)20-15-6-8-17(9-7-15)22-16-4-2-1-3-5-16/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPICOJYZCVQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356313
Record name N-(4-PHENOXYPHENYL)ISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255904-98-4
Record name N-(4-Phenoxyphenyl)-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255904-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-PHENOXYPHENYL)ISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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